molecular formula C19H27NO5S B259438 4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B259438
M. Wt: 381.5 g/mol
InChI Key: DHAOJRGMBAQRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a benzothiophene ring, a tert-butyl group, and a methoxycarbonyl group.

Preparation Methods

The synthesis of 4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to enhance efficiency.

Chemical Reactions Analysis

4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID include other benzothiophene derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C19H27NO5S

Molecular Weight

381.5 g/mol

IUPAC Name

5-[(6-tert-butyl-3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H27NO5S/c1-19(2,3)11-8-9-12-13(10-11)26-17(16(12)18(24)25-4)20-14(21)6-5-7-15(22)23/h11H,5-10H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

DHAOJRGMBAQRMU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCC(=O)O

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

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